molecular formula C25H23N5O5 B2775366 ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896295-52-6

ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2775366
CAS No.: 896295-52-6
M. Wt: 473.489
InChI Key: XGCLPECQEAWIHV-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O5 and its molecular weight is 473.489. The purity is usually 95%.
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Properties

CAS No.

896295-52-6

Molecular Formula

C25H23N5O5

Molecular Weight

473.489

IUPAC Name

ethyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-9-6-5-7-10-16)30(24)17-11-8-12-18(13-17)34-3/h5-14H,4,15H2,1-3H3

InChI Key

XGCLPECQEAWIHV-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with significant potential in biological research and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H25N5O4C_{26}H_{25}N_{5}O_{4}, with a molecular weight of approximately 471.5 g/mol. Its structure features multiple aromatic rings and functional groups that contribute to its biological activity. The IUPAC name is ethyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate.

This compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activities and receptor signaling pathways, influencing various cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Binding : It may bind to receptors such as Toll-like receptors (TLRs), which play crucial roles in immune responses.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance:

  • Cell Viability Assays : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic activity against various cancer cell lines. For example, a related compound demonstrated an IC50 value ranging from 2.432.43 to 14.6514.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties:

  • TLR Activation : As a potential TLR agonist, it may enhance the immune response by stimulating cytokine production. TLR7 and TLR8 agonists have been shown to induce different cytokine profiles that can modulate immune responses effectively .

Study on Structural Evolution of TLR Agonists

A study focused on the structural evolution of imidazole-based TLR7/8 agonists demonstrated that modifications in the chemical structure can significantly affect biological activity. Compounds derived from similar scaffolds exhibited varying degrees of potency in inducing cytokine production in immune cells . This suggests that this compound could be optimized for enhanced immunological effects.

Research Findings Summary

Property Details
Molecular FormulaC26H25N5O4C_{26}H_{25}N_{5}O_{4}
Molecular Weight471.5471.5 g/mol
Biological ActivitiesAnticancer activity; Immunomodulation via TLRs
IC50 Values (related compounds)MDA-MB-231: 2.4314.652.43-14.65 µM; HepG2: 4.9814.654.98-14.65 µM
Mechanism of ActionEnzyme inhibition; Receptor binding (TLR activation)

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what purification methods are recommended?

The synthesis typically involves multi-step reactions, starting with the functionalization of the imidazo[2,1-f]purine core. Key steps include:

  • Coupling reactions to introduce the 3-methoxyphenyl and phenyl substituents under controlled temperatures (60–80°C) in solvents like dichloromethane or ethanol .
  • Protective group strategies (e.g., tert-butoxycarbonyl) to prevent side reactions at reactive sites .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-dichloromethane mixtures to achieve >95% purity .

Q. How can the molecular structure of this compound be characterized experimentally?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions observed in similar compounds) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₃₂H₂₈N₆O₅: 577.2152) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates (e.g., ADP-Glo™ kinase assay) .
  • Cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer or primary cell lines .
  • Binding affinity studies (surface plasmon resonance or fluorescence polarization) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding to protein targets (e.g., adenosine receptors) using crystal structures from the PDB .
  • Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories in explicit solvent models .

Q. What strategies optimize reaction yields while minimizing byproducts?

Apply Design of Experiments (DoE) methodologies:

  • Response Surface Methodology (RSM) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions .
  • Taguchi orthogonal arrays : Screen factors like reaction time and pH for robustness .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How do substituents (e.g., methoxy vs. phenyl groups) influence lipophilicity and bioactivity?

  • Quantitative Structure-Activity Relationship (QSAR) : Calculate logP values (e.g., using MarvinSketch) and correlate with IC₅₀ data .
  • Comparative molecular field analysis (CoMFA) : Map steric/electrostatic fields to identify critical substituent contributions .
  • Solubility assays : Measure logD7.4 via shake-flask method with octanol/PBS partitioning .

Q. What methodologies assess the compound’s pharmacokinetic properties?

  • Plasma stability assays : Incubate with human liver microsomes (HLM) and quantify degradation via LC-MS/MS .
  • Caco-2 permeability assays : Evaluate intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) .
  • Metabolite identification : Use high-resolution LC-MSⁿ to detect phase I/II metabolites in hepatocyte incubations .

Q. How can crystallographic data inform formulation strategies?

  • Analyze polymorphism via powder X-ray diffraction (PXRD) to identify stable crystalline forms .
  • Study hygroscopicity by exposing crystals to controlled humidity and monitoring lattice changes .
  • Co-crystallization with excipients (e.g., succinic acid) to enhance solubility .

Q. What role does the imidazo[2,1-f]purine core play in modulating biological activity?

  • Bioisosteric replacement studies : Compare activity with pyrazolo[3,4-d]pyrimidine or triazolo[4,5-d]pyrimidine analogs .
  • Electrophilic substitution effects : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to ATP-binding pockets .
  • SAR studies : Systematically vary substituents at positions 3, 7, and 8 to map critical pharmacophores .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40–60°C for 24–72 hours .
  • Kinetic stability assays : Monitor degradation rates via HPLC-UV and calculate Arrhenius activation energy .
  • Lyophilization stability : Assess amorphous vs. crystalline form stability after freeze-drying .

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